(2S,3R)-2-hydroxy-3-methoxybutanoic acid (2S,3R)-2-hydroxy-3-methoxybutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17543595
InChI: InChI=1S/C5H10O4/c1-3(9-2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4+/m1/s1
SMILES:
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol

(2S,3R)-2-hydroxy-3-methoxybutanoic acid

CAS No.:

Cat. No.: VC17543595

Molecular Formula: C5H10O4

Molecular Weight: 134.13 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-2-hydroxy-3-methoxybutanoic acid -

Specification

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
IUPAC Name (2S,3R)-2-hydroxy-3-methoxybutanoic acid
Standard InChI InChI=1S/C5H10O4/c1-3(9-2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4+/m1/s1
Standard InChI Key HXGKXDWXDMCHDY-DMTCNVIQSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)O)OC
Canonical SMILES CC(C(C(=O)O)O)OC

Introduction

(2S,3R)-2-hydroxy-3-methoxybutanoic acid is a chiral organic compound characterized by its specific stereochemistry at the second and third carbon atoms. This compound features both hydroxyl (-OH) and methoxy (-OCH₃) functional groups attached to a butanoic acid backbone, contributing to its reactivity and potential biological activity. The unique combination of these functional groups and its stereochemistry makes it a significant compound for research in organic chemistry and biochemistry.

Biological Activity

The biological activity of (2S,3R)-2-hydroxy-3-methoxybutanoic acid is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate the activity of its targets by acting as either an inhibitor or an activator, depending on the biological context.

Applications

  • Pharmaceuticals: Its unique properties make it a potential candidate for developing therapeutic agents.

  • Biochemical Markers: Studied extensively for its relevance in metabolic pathways.

Research Findings

Research indicates that compounds with similar structures may exhibit varied biological effects based on their stereochemistry. For instance, variations in the methoxy or hydroxyl groups can lead to different biological activities.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(2S,3S)-2-hydroxy-3-methylbutanoic acidHydroxyl group at position 2; methyl group instead of methoxyDifferent biological activities due to stereochemistry
(2R,3R)-2-hydroxy-3-methoxybutanoic acidOpposite stereochemistryMay exhibit different enzyme interactions
Methyl (2S,3R)-2-chloro-3-methoxybutanoateChloro group instead of hydroxylPotentially different reactivity profiles
(S)-(+)-2-hydroxy-3-methylbutyric acidSimilar backbone but different substituentsUsed as a synthetic intermediate in pharmaceuticals

Synthesis Methods

Several methods exist for synthesizing (2S,3R)-2-hydroxy-3-methoxybutanoic acid, including the use of oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions are typically optimized to achieve high selectivity and yield.

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